3-Phenylquinolin-4(1h)-one
Overview
Description
3-Phenylquinolin-4(1H)-one is a heterocyclic organic compound that belongs to the quinoline family It is characterized by a quinoline core structure with a phenyl group attached at the third position and a keto group at the fourth position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Phenylquinolin-4(1H)-one typically involves the cyclization of 2-aminobenzophenone derivatives. One common method is the Pfitzinger reaction, which involves the condensation of isatin with an aryl aldehyde in the presence of a base. The reaction conditions often include heating the mixture in ethanol or another suitable solvent.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions using optimized conditions to maximize yield and purity. Catalysts and specific reaction conditions are tailored to ensure efficient synthesis while minimizing by-products.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form quinoline N-oxides.
Reduction: Reduction of the keto group can lead to the formation of 3-phenylquinolin-4-ol.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride can be employed for reduction reactions.
Substitution: Halogenation can be achieved using reagents like bromine or chlorine under controlled conditions.
Major Products:
Oxidation: Quinoline N-oxides.
Reduction: 3-Phenylquinolin-4-ol.
Substitution: Halogenated derivatives of this compound.
Scientific Research Applications
3-Phenylquinolin-4(1H)-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Phenylquinolin-4(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s function. In medicinal applications, it may interact with cellular receptors to modulate biological pathways, leading to therapeutic effects.
Comparison with Similar Compounds
Quinoline: A parent compound with a similar core structure but lacking the phenyl group and keto group.
4-Quinolone: A derivative with a keto group at the fourth position but without the phenyl group.
3-Phenylquinoline: Similar to 3-Phenylquinolin-4(1H)-one but lacks the keto group.
Uniqueness: this compound is unique due to the presence of both the phenyl group and the keto group, which confer distinct chemical reactivity and biological activity
Properties
IUPAC Name |
3-phenyl-1H-quinolin-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11NO/c17-15-12-8-4-5-9-14(12)16-10-13(15)11-6-2-1-3-7-11/h1-10H,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLLYMKQAMJFPDL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CNC3=CC=CC=C3C2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20937783 | |
Record name | 3-Phenylquinolin-4(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20937783 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17052-37-8 | |
Record name | NSC131265 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=131265 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-Phenylquinolin-4(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20937783 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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